molecular formula Cs B1239556 Cesium Cs-131

Cesium Cs-131

Numéro de catalogue: B1239556
Poids moléculaire: 130.905468 g/mol
Clé InChI: TVFDJXOCXUVLDH-YPZZEJLDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le césium-131 est un isotope radioactif du césium avec un nombre de masse de 131. Il est connu pour son application en curiethérapie, une forme de radiothérapie interne utilisée principalement pour traiter le cancer. Le césium-131 a une demi-vie relativement courte d'environ 9,7 jours, ce qui le rend adapté à la délivrance de fortes doses de rayonnement sur une courte période .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le césium-131 est produit par irradiation neutronique du baryum-130. Le procédé consiste à dissoudre une source de baryum non irradiée dans de l'eau ou une solution d'acide nitrique pour créer une solution cible de baryum. Cette solution est ensuite irradiée par un rayonnement neutronique, ce qui conduit à la formation de césium-131 .

Méthodes de production industrielle

En milieu industriel, le césium-131 est séparé et purifié du carbonate de baryum. La méthode consiste à dissoudre le baryum irradié aux neutrons dans une solution acide, suivie de l'ajout d'une solution de carbonate pour précipiter le baryum sous forme solide. Le césium-131 reste dissous dans la solution et est ensuite séparé et purifié .

Analyse Des Réactions Chimiques

Production and Decay Pathways

Cs-131 is synthesized through neutron activation of barium-130 (Ba-130), followed by β⁻ decay of barium-131 (Ba-131). The nuclear reactions are:

Ba 130 n Ba 131 neutron capture \text{Ba 130 n Ba 131}\quad \text{ neutron capture }\text{Ba 131 Cs 131 beta overline nu}_e}\quad \text{ half life 11 5 days }

Post-irradiation, BaCO₃ targets are chemically processed to isolate Cs-131. The "milking" process involves repeated cycles of dissolving irradiated barium carbonate in acetic acid, precipitating unreacted BaCO₃, and recovering Cs-131 from the supernatant .

Parameter Value
Parent isotope (Ba-131)Half-life = 11.5 days
Daughter isotope (Cs-131)Half-life = 9.7 days
Primary decay modeElectron capture (100%)
EmissionCharacteristic X-rays (29.4 keV)

Chemical Separation and Purification

The isolation of Cs-131 from irradiated barium involves sequential dissolution-precipitation steps:

Step 1 : Dissolution in acetic acid:

BaCO3+2CH3COOH Ba CH3COO)2+CO2+H2O\text{BaCO}_3+2\text{CH}_3\text{COOH Ba CH}_3\text{COO})_2+\text{CO}_2+\text{H}_2\text{O}

Step 2 : Precipitation with ammonium carbonate:

Ba CH3COO)2+(NH4)2CO3BaCO3+2NH4CH3COO\text{Ba CH}_3\text{COO})_2+(\text{NH}_4)_2\text{CO}_3→\text{BaCO}_3\downarrow +2\text{NH}_4\text{CH}_3\text{COO}

Cs-131 remains soluble in the acetate-carbonate solution, enabling separation via filtration .

Key Process Metrics :

  • Yield : ~80–90% per milking cycle .

  • Purity : Final Cs-131 solutions contain <0.0001% radiocontaminants (e.g., Cs-132) .

  • Residual Barium : Trace Ba is removed using ion-exchange resins (e.g., 3M Empore™ Sr Rad discs) .

Chemical Stability and Reactivity

As an alkali metal, Cs-131 exhibits high reactivity with water and oxygen, but its medical application requires stabilization:

Reactivity with Water :

2Cs+2H2O 2CsOH H2 explosive reaction 2\text{Cs}+2\text{H}_2\text{O 2CsOH H}_2\uparrow \quad \text{ explosive reaction }

To mitigate this, Cs-131 is encapsulated in double-layered aluminum-Teflon seeds, preventing direct contact with biological tissues .

Oxidation in Air :

4Cs+O22Cs2O pyrophoric reaction 4\text{Cs}+\text{O}_2→2\text{Cs}_2\text{O}\quad \text{ pyrophoric reaction }

Handling requires inert atmospheres (e.g., argon) during production .

Research Findings

  • Bio-Kinetics : Intracellular Cs-131 localizes in the cytoplasm, delivering high linear energy transfer (LET) radiation via Auger electrons .

  • Clinical Safety : Multi-institutional trials report a 37% rate of grade 1–3 adverse events (e.g., wound complications), with no osteoradionecrosis cases .

This synthesis of experimental data and industrial methodologies underscores Cs-131’s specialized role in nuclear medicine, balancing its inherent reactivity with engineered stability for therapeutic efficacy.

Applications De Recherche Scientifique

Brachytherapy

Brachytherapy involves placing a radioactive source directly inside or near a tumor. Cs-131 has been particularly effective in treating various types of cancers, including brain tumors and prostate cancer. Its rapid decay allows for high doses of radiation to be delivered over a short period, which is beneficial for controlling tumor growth.

  • Brain Tumors
    • A significant study conducted at New York-Presbyterian/Weill Cornell reviewed the outcomes of 119 patients treated with Cs-131 brachytherapy following tumor resection between 2010 and 2021. The results indicated:
      • 1-Year Survival Rates :
        • Brain Metastases: 53.3%
        • Gliomas: 45.9%
        • Meningiomas: 73.3%
      • Local Control Rates :
        • Brain Metastases: 84.7%
        • Gliomas: 34.1%
        • Meningiomas: 83.3% .
  • Prostate Cancer
    • Cs-131 has been utilized in prostate brachytherapy, where it demonstrated favorable outcomes compared to other isotopes like Iodine-125. A comprehensive dosimetric comparison showed that Cs-131 provides effective dose distribution while potentially reducing side effects associated with radiation therapy .

Cost-Effectiveness Analysis

A study comparing the cost-effectiveness of surgical resection combined with Cs-131 brachytherapy versus stereotactic radiosurgery (SRS) revealed that:

  • The average hospital charges per patient for the Cs-131 group were significantly lower ($19,271) compared to the SRS group ($44,219).
  • Median survival times favored the Cs-131 group (15.5 months) over SRS (11.3 months), indicating not only cost savings but also comparable efficacy .

Safety and Efficacy Studies

The safety profile of Cs-131 has been evaluated extensively:

  • In a cohort study, only 8.4% of patients experienced radiographic radiation necrosis, which was associated with smaller tumor sizes .
  • Complications related to wound healing occurred in 11.8% of cases, underscoring the need for careful patient selection and management during treatment.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of Cs-131:

  • GammaTile Therapy : The first application of GammaTile using Cs-131 for an intra-cranial tumor bed demonstrated promising dosimetric outcomes, enhancing local control while minimizing exposure to healthy tissues .
  • Salvage Resection : A study indicated that salvage resection combined with Cs-131 brachytherapy provided durable local control compared to observation alone, suggesting significant therapeutic benefits .

Mécanisme D'action

Cesium-131 exerts its effects through the emission of gamma radiation. When implanted in or near a tumor, the gamma rays emitted by cesium-131 cause damage to the DNA of cancer cells, leading to cell death. This targeted approach allows for effective treatment of tumors with minimal impact on surrounding healthy tissues .

Comparaison Avec Des Composés Similaires

Composés similaires

    Iode-125 : Un autre isotope radioactif utilisé en curiethérapie avec une demi-vie plus longue.

    Palladium-103 : Utilisé en curiethérapie avec une demi-vie plus courte que l'iode-125 mais plus longue que le césium-131.

Unicité

La courte demi-vie de 9,7 jours du césium-131 permet un traitement de rayonnement rapide et à haute dose, ce qui le rend particulièrement efficace pour les tumeurs agressives. Sa capacité à délivrer une dose concentrée de rayonnement en peu de temps le distingue d'autres isotopes comme l'iode-125 et le palladium-103 .

Activité Biologique

Cesium-131 (Cs-131) is a radioactive isotope that has gained attention in the field of brachytherapy due to its unique physical properties and biological activity. This article explores the biological activity of Cs-131, focusing on its application in cancer treatment, particularly in brachytherapy for brain tumors and head and neck cancers. The findings are supported by various studies that highlight the efficacy, safety, and outcomes associated with Cs-131.

Properties of Cesium-131

Cs-131 has several notable properties that make it suitable for medical applications:

  • Half-life : Approximately 9.7 days, allowing for rapid decay and reduced long-term radiation exposure.
  • Energy emission : Emits gamma radiation at a lower energy level compared to other isotopes like Cs-137, resulting in less tissue damage surrounding the target area.
  • Dose rate : Higher dose rate (0.342 Gy/h) compared to Iodine-125 (0.069 Gy/h), leading to effective tumor control within a shorter time frame .

Brain Tumors

A significant body of research has focused on the use of Cs-131 brachytherapy for treating brain tumors. In a study involving 119 patients treated at New York-Presbyterian/Weill Cornell, the following results were observed:

Tumor Type1-Year Survival Rate1-Year Local Control Rate
Brain Metastases53.3%84.7%
Gliomas45.9%34.1%
Meningiomas73.3%83.3%

The study reported a median follow-up of 11.8 months, with local control rates significantly higher for non-small cell lung cancer (NSCLC) metastases compared to other types . Notably, only 8.4% of patients experienced radiation necrosis, indicating a favorable safety profile.

Head and Neck Cancer

In patients with recurrent head and neck squamous cell carcinoma (HNSCC), Cs-131 has demonstrated promising outcomes when used as an adjunct to surgery. A multi-institutional study reported:

  • 2-Year Disease-Free Survival : 49%
  • Overall Survival at 5 Years : 31%

Adverse events were primarily grade 1 to 3, with no cases of osteoradionecrosis reported . The integration of Cs-131 into treatment protocols has been associated with acceptable safety and compelling oncologic outcomes.

Case Study: Brain Metastases Treatment

A prospective study evaluated the safety and efficacy of intraoperative Cs-131 brachytherapy for patients undergoing resection of brain metastases. The results indicated:

  • Median Overall Survival (OS) : 9.9 months
  • 1-Year OS : 50%

Complications included cerebrospinal fluid leaks and seizures, but no instances of radiation necrosis were noted . These findings suggest that Cs-131 can effectively reduce local recurrence while minimizing severe side effects.

Case Study: Prostate Cancer

In prostate cancer treatment, Cs-131 has shown excellent outcomes with a ten-year biochemical success rate of 96.2%. This long-term data supports its use as a viable option for localized prostate cancer management .

Propriétés

Formule moléculaire

Cs

Poids moléculaire

130.905468 g/mol

Nom IUPAC

cesium-131

InChI

InChI=1S/Cs/i1-2

Clé InChI

TVFDJXOCXUVLDH-YPZZEJLDSA-N

SMILES

[Cs]

SMILES isomérique

[131Cs]

SMILES canonique

[Cs]

Synonymes

131Cs radioisotope
Caesium-131
Cesium-131
Cs-131 radioisotope

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.